![molecular formula C15H14F15NO4S B13414945 2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester CAS No. 68227-97-4](/img/structure/B13414945.png)
2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester is a specialized chemical compound known for its unique properties and applications This compound is characterized by the presence of a propenoic acid group, a butyl ester, and a sulfonyl amino group with a pentadecafluoroheptyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester typically involves the esterification of 2-propenoic acid with a butyl alcohol derivative that contains the sulfonyl amino group. The reaction is usually carried out under acidic conditions to facilitate the esterification process. The presence of the pentadecafluoroheptyl chain requires careful handling due to its potential reactivity and the need for specific solvents and catalysts to ensure a high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using specialized reactors that can handle the unique requirements of the sulfonyl amino group and the fluorinated chain. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the sulfonyl group or the ester functionality.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or sulfonyl amino sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new ester or amide derivatives.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties, such as hydrophobicity and chemical resistance.
Biology: Investigated for its potential use in bio-conjugation and as a building block for bio-compatible materials.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of coatings, adhesives, and sealants that require high chemical resistance and durability.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester involves its interaction with molecular targets through its ester and sulfonyl amino functionalities. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pentadecafluoroheptyl chain contributes to the compound’s hydrophobicity and ability to interact with lipid membranes, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, butyl ester: A simpler ester of propenoic acid without the sulfonyl amino group or fluorinated chain.
2-Propenoic acid, methyl ester: Another ester of propenoic acid, commonly used in polymer synthesis.
2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester: A similar compound with a longer fluorinated chain and different ester functionality.
Uniqueness
2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester is unique due to its combination of a propenoic acid ester, a sulfonyl amino group, and a pentadecafluoroheptyl chain. This combination imparts distinct chemical properties, such as high hydrophobicity, chemical resistance, and the ability to form stable complexes with various molecules. These properties make it valuable in specialized applications where other similar compounds may not perform as effectively.
Propiedades
Número CAS |
68227-97-4 |
|---|---|
Fórmula molecular |
C15H14F15NO4S |
Peso molecular |
589.3 g/mol |
Nombre IUPAC |
4-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]butyl prop-2-enoate |
InChI |
InChI=1S/C15H14F15NO4S/c1-3-8(32)35-7-5-4-6-31(2)36(33,34)15(29,30)13(24,25)11(20,21)9(16,17)10(18,19)12(22,23)14(26,27)28/h3H,1,4-7H2,2H3 |
Clave InChI |
XOBAFFLCNWEIRZ-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


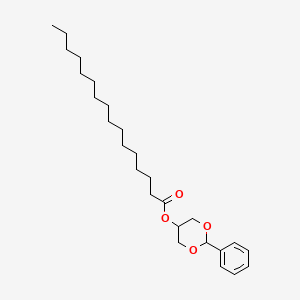

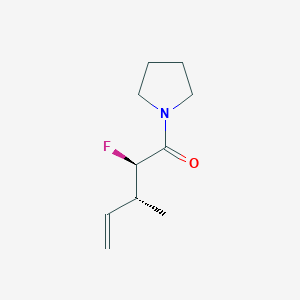
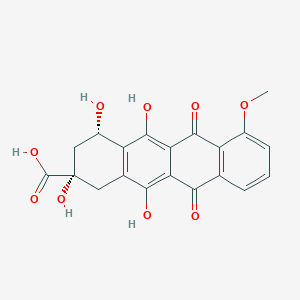
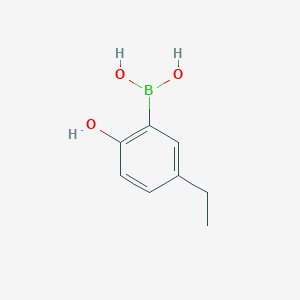
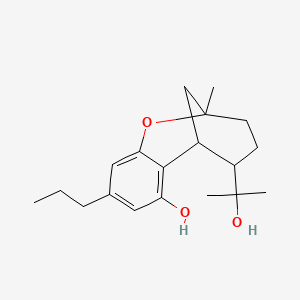
![4-[[4-[4-[(E)-2-cyanovinyl]-2-methyl-anilino]pyrimidin-2-yl]amino]benzonitrile](/img/structure/B13414902.png)
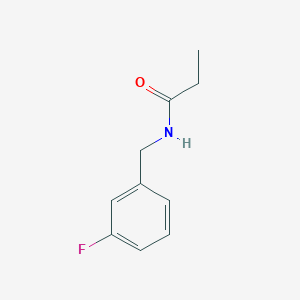


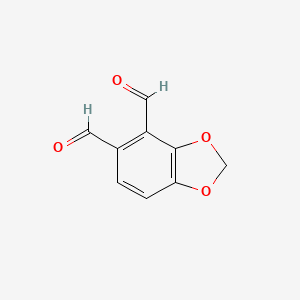
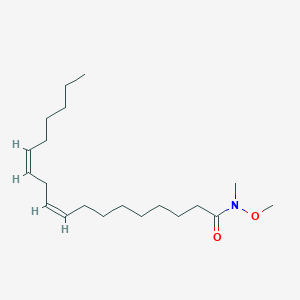
![1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B13414950.png)

